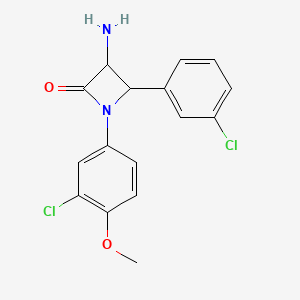

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one

Description

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring. This compound features dual 3-chlorophenyl and 3-chloro-4-methoxyphenyl substituents, which confer unique electronic and steric properties. The presence of chlorine atoms enhances lipophilicity and metabolic stability, while the methoxy group may influence hydrogen-bonding interactions. Such structural attributes make it a candidate for antimicrobial and anticancer applications, as β-lactams are historically significant in drug discovery .

Properties

Molecular Formula |

C16H14Cl2N2O2 |

|---|---|

Molecular Weight |

337.2 g/mol |

IUPAC Name |

3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-22-13-6-5-11(8-12(13)18)20-15(14(19)16(20)21)9-3-2-4-10(17)7-9/h2-8,14-15H,19H2,1H3 |

InChI Key |

MWNLUKWEXPQSBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline and 3-chlorobenzaldehyde.

Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like triethylamine and acetic anhydride under controlled temperature conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidinones with different functional groups.

Scientific Research Applications

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one (Compound 32)

- Structural Differences : Replaces the 3-chlorophenyl group with a 4-methoxyphenyl moiety and introduces an oxazole-linked coumarin fragment.

- Activity : Exhibits potent antibacterial activity (MIC: 2–4 µg/mL against Staphylococcus aureus), attributed to the coumarin-oxazole hybrid enhancing DNA gyrase inhibition .

- Key Data: Property Compound 32 Target Compound Antibacterial MIC 2–4 µg/mL Not reported Substituents Oxazole-coumarin Dual chloro-phenyl

4-(3-Chloro-4-methoxyphenyl)-3-fluoro-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 34)

- Structural Differences: Fluorine substitution at the azetidinone C3 position and additional methoxy groups on the aryl ring.

- Activity : Demonstrates anticancer activity (IC₅₀: 8.2 µM against MCF-7 breast cancer cells), likely due to fluorine’s electronegativity enhancing cellular uptake .

- Key Data: Property Compound 34 Target Compound IC₅₀ (MCF-7) 8.2 µM Not reported Halogen F at C3 NH₂ at C3

Antimicrobial Activity

- Compound 5c (1-[4-(3-nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one): Shows moderate antifungal activity (MIC: 16 µg/mL against Candida albicans) but lower antibacterial efficacy compared to the target compound’s structural analogs .

- Compound 33 (3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one): Exhibits superior antifungal activity (MIC: 1–2 µg/mL) due to the hydroxyl group facilitating membrane disruption .

Anticancer Potential

- Fluorinated analogs (e.g., Compound 33 in ) show enhanced cytotoxicity over non-fluorinated derivatives, suggesting halogen choice critically impacts bioactivity .

Physicochemical Properties

Spectral Characteristics

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1720 cm⁻¹, aligning with azetidin-2-one derivatives (e.g., 1721 cm⁻¹ for Compound 5c in ) .

- ¹³C-NMR : The C=O resonance typically appears at δ 160–165 ppm, consistent with similar β-lactams (e.g., δ 162.6 ppm for Compound 4c in ) .

Thermal Stability

- Melting points for azetidin-2-ones range widely (228–235°C for nitro-substituted derivatives in ), suggesting the target compound may exhibit similar thermal resilience .

Biological Activity

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, which is characterized by a four-membered lactam ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an amino group and two aromatic substituents enhances its therapeutic potential by facilitating interactions with various biological targets.

Chemical Structure

The compound features:

- Amino Group : Contributes to its basicity and potential interactions with enzymes.

- 3-Chloro-4-methoxyphenyl Group : Imparts unique electronic properties and hydrophobicity.

- 3-Chlorophenyl Group : Enhances the compound's ability to interact with biological receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Activity :

- The compound has shown promise as an antiproliferative agent against various cancer cell lines, particularly breast cancer (MCF-7 cells). In studies, it demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to well-known chemotherapeutic agents like Combretastatin A-4 .

- It promoted apoptosis through the regulation of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2, Mcl-1) proteins, indicating its potential as a lead compound for cancer therapy .

- Antimicrobial Properties :

-

Mechanism of Action :

- Molecular docking studies reveal that the compound may bind to specific sites on enzymes or receptors, modulating their activity. This interaction could potentially inhibit enzymes involved in metabolic pathways or disrupt viral replication processes.

Antiproliferative Evaluation

In a study evaluating a series of azetidinones, this compound exhibited IC50 values comparable to leading antitumor agents. For instance, structurally related compounds demonstrated IC50 values ranging from 17 nM to 31 nM against MCF-7 cells, highlighting the potential of this class of compounds in cancer treatment .

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds revealed that variations in substituents significantly affect biological activity. The following table summarizes some structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one | Lacks methoxy group | Retains chlorophenyl substitution |

| 3-Amino-4-(3-methoxyphenyl)-1-phenylazetidin-2-one | Lacks chlorophenyl group | Contains only one aromatic substituent |

| 3-Amino-4-phenyl-1-(3-methoxyphenyl)azetidin-2-one | Lacks both chlorophenyl groups | Features only methoxy substitution |

The unique combination of chlorophenyl and methoxyphenyl groups in this compound imparts distinctive chemical and biological properties that enhance its reactivity and solubility, making it a candidate for further research.

Q & A

Q. What are the standard synthetic routes for preparing 3-aminoazetidin-2-one derivatives, and how are reaction conditions optimized?

The synthesis of azetidin-2-one derivatives typically involves [2+2] cycloaddition or Staudinger-type reactions. For example, imine intermediates (e.g., derived from substituted anilines) react with ketenes or acid chlorides under anhydrous conditions. In one protocol, phthalimido-protected glycine derivatives were used to generate β-lactam rings, followed by deprotection to yield 3-aminoazetidin-2-ones . Reaction optimization includes controlling temperature (e.g., 0°C for imine activation) and using catalysts like triethylamine (TEA) to improve yields (up to 91% in some cases) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm substituent positions and stereochemistry. For example, coupling constants in NMR distinguish cis/trans configurations in the azetidinone ring .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using Oxford Diffraction Xcalibur Ruby Gemini) provides bond lengths, angles, and crystal packing. Monoclinic systems (space group ) are common, with unit cell parameters like .

- IR spectroscopy : Absorption bands for carbonyl (C=O, ~1750 cm) and amino groups confirm structural motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for azetidin-2-one derivatives?

Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELX (e.g., SHELXL for refinement) to model disorder or hydrogen bonding networks .

- Validating structures with ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration .

- Cross-referencing with spectroscopic For example, inconsistent C=O bond lengths in X-ray data may require validation via IR or computational methods (DFT) .

Q. What strategies are effective in analyzing hydrogen bonding networks in azetidin-2-one crystals?

Graph set analysis (Etter’s method) categorizes hydrogen bonds into patterns (e.g., chains, rings). For azetidin-2-ones, intermolecular N–H···O=C interactions often dominate, forming motifs. Tools like Mercury (CCDC) or PLATON can map these networks and assess their impact on crystal stability .

Q. How should researchers approach structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological steps include:

- Substituent variation : Modifying aryl groups (e.g., replacing 3-chlorophenyl with nitro or methoxy) to assess effects on bioactivity .

- In vitro assays : Testing derivatives against cancer cell lines (e.g., MCF-7) or microbial strains. For example, 4-(nitrophenyl) substituents showed enhanced antimicrobial activity in MIC assays .

- Data correlation : Using regression analysis to link electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends .

Q. How can contradictory bioassay results be systematically addressed?

- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.

- Comparative studies : Benchmark against structurally similar compounds (e.g., oxadiazole-azetidinone hybrids) to identify scaffold-specific effects .

- Mechanistic probes : Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., apoptosis induction in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.